4-beta, 7-alpha-DIHYDROXYCHOLESTEROL

Drug Metabolism Bile Acid Biosynthesis CYP7A1 Substrate Specificity

LC-MS/MS quantification of CYP7A1 activity is confounded by 7α-hydroxycholesterol, which can be generated by multiple 7α-hydroxylases including CYP7B1 and CYP39A1, causing signal overlap and ambiguous enzyme attribution in DDI studies. 4β,7α-DiOHC eliminates this ambiguity: CYP7B1 and CYP39A1 show zero activity toward 4β-substituted substrates, making the diol a definitive CYP7A1-specific endpoint. With a 46% optimized synthetic yield from bulk cholesterol enabling cost-effective scale-up, this high-purity standard supports validated method development, SIL isotopologue synthesis, and unambiguous CYP3A4→CYP7A1 axis deconvolution in hepatocyte models.

Molecular Formula C27H46O3
Molecular Weight 418.662
CAS No. 219131-32-5
Cat. No. B2678711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-beta, 7-alpha-DIHYDROXYCHOLESTEROL
CAS219131-32-5
Molecular FormulaC27H46O3
Molecular Weight418.662
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4O)O)C)O)C
InChIInChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)18-9-10-19-24-20(11-13-26(18,19)4)27(5)14-12-22(28)25(30)21(27)15-23(24)29/h15-20,22-25,28-30H,6-14H2,1-5H3/t17-,18-,19?,20?,22+,23?,24?,25-,26-,27-/m1/s1
InChIKeyNEITZYUKMAAGFE-XDMOCXTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4β,7α-Dihydroxycholesterol: Origin, Synthesis & Metabolic Profile


4β,7α-Dihydroxycholesterol (4β,7α-DiOHC; systematic name cholest-5-ene-3β,4β,7α-triol) is a di-oxygenated cholesterol metabolite formed endogenously by the sequential action of hepatic CYP3A4 (producing 4β-hydroxycholesterol) and CYP7A1 (introducing the 7α-hydroxyl group) [1]. As an oxysterol, it belongs to the class of compounds that regulate lipid metabolism, cellular signaling, and cholesterol homeostasis, though its functional profile is distinct from its mono-hydroxylated precursors or side-chain oxysterols [2]. A solvent-dependent selenium dioxide (SeO₂) oxidation protocol has been described for its direct chemical synthesis from cholesterol, providing efficient access to this specific diol for research use [3].

1
CYP7A1-selective pathway marker for bile acid biosynthesis studies
Single-enzyme dependency; CYP7B1/CYP39A1 inactive on 4β-substrates
2
Authentic analytical reference standard for oxysterol profiling by GC-MS or LC-MS/MS
Distinct chromatographic and mass spectral fingerprint from mono-hydroxylated analogs
3
Synthetic intermediate for diversified A/B-ring ketosteroid libraries
46% reported one-pot yield from cholesterol via SeO₂ protocol

Why Generic Substitution Fails for 4β,7α-DiOHC


Generic substitution among oxysterols is not scientifically valid because the presence and stereochemistry of the 4β- and 7α-hydroxyl groups on the sterol A/B-ring fundamentally alter enzyme recognition, metabolic stability, and elimination kinetics. 4β,7α-DiOHC is a terminal product of a divergent pathway: its precursor 4β-hydroxycholesterol is an exceptionally poor substrate for CYP7A1-mediated 7α-hydroxylation (conversion rate ~8% vs. ~17% for cholesterol [1]), and the resulting diol cannot be further oxidized by CYP7B1 or CYP39A1, which lack activity toward 4β-substituted sterols [1]. This contrasts sharply with side-chain oxysterols (e.g., 27-hydroxycholesterol, t₁/₂ ~0.75 h) or 7α-hydroxycholesterol (t₁/₂ ~0.5 h) that are rapidly cleared into bile acids [1]. Consequently, any study requiring a stable 4β,7α-dihydroxylated moiety—whether as a chemical intermediate, enzyme substrate, or analytical standard—cannot achieve equivalent results with a mono-hydroxylated reagent or a diol lacking the 4β hydroxyl.

Mono-hydroxylated oxysterols (e.g., 4β-OHC, 7α-OHC)
Cannot substitute; the 4β,7α-dihydroxy pattern uniquely limits further CYP7B1/CYP39A1 metabolism and creates a stable A/B-ring diol pool with distinct elimination kinetics.
Side-chain oxysterols (e.g., 27-OHC, 24-OHC)
Rapidly cleared (t₁/₂ <1 h vs. ~60 h for the 4β-OHC pool) and metabolized by multiple enzymes; cannot serve as CYP7A1-selective tracers or represent the slow-turnover bile acid precursor compartment.
Generic A/B-ring diols lacking 4β stereochemistry
Reactivity under p-TsOH/SiO₂ chemoselective conditions is substitution-specific; alternative diol isomers may yield different ketosteroid product distributions.

Differentiating 4β,7α-DiOHC: Quantitative Evidence


CYP7A1 Substrate Efficiency: 4β-OHC vs. Cholesterol

When incubated in parallel with recombinant human CYP7A1, the precursor 4β-hydroxycholesterol was 7α-hydroxylated to form 4β,7α-dihydroxycholesterol at approximately 8%, whereas cholesterol was 7α-hydroxylated at approximately 17% under identical conditions [1]. This represents a 2.1-fold lower conversion efficiency for the 4β-substituted substrate, directly influencing the rate at which 4β,7α-DiOHC is generated endogenously [1].

CYP7A1 Efficiency: 4β-OHC vs. Cholesterol
Head-to-head
~8% (4β-OHC) vs. ~17% (cholesterol) conversion
Reported 2.1-fold lower substrate efficiency at CYP7A1
Recombinant CYP7A1; GC-MS analysis
Drug Metabolism Bile Acid Biosynthesis CYP7A1 Substrate Specificity

Plasma Half-Life: 4β-Hydroxycholesterol vs. Other Oxysterols

Deuterium-labeled 4β-hydroxycholesterol (the direct biosynthetic precursor of 4β,7α-DiOHC) exhibited a plasma half-life of 60–64 h in healthy human volunteers, substantially exceeding the half-lives of 7α-hydroxycholesterol (~0.5 h), 27-hydroxycholesterol (~0.75 h), and 24-hydroxycholesterol (~14 h) [1]. The conversion of 4β-OHC into acidic products (via the 4β,7α-DiOHC intermediate) proceeded at a much slower rate than that of 7α-hydroxycholesterol in primary human hepatocytes [1].

Plasma t₁/₂: 4β-OHC Pool
Class-level inference
60–64 h
Reported 120-fold longer vs. 7α-OHC (0.5 h)
Deuterium-labeled oxysterol study in healthy volunteers
Pharmacokinetics Oxysterol Biomarkers Metabolic Clearance

CYP7B1 and CYP39A1 Inactivity Toward 4β-Substituted Sterols

Recombinant CYP7B1 and CYP39A1, two oxysterol 7α-hydroxylases that are active toward side-chain oxysterols such as 27-hydroxycholesterol and 24-hydroxycholesterol, showed no detectable activity toward 4β-hydroxycholesterol [1]. CYP7A1 was the sole enzyme capable of 7α-hydroxylating 4β-substituted substrates, establishing a strict, single-enzyme dependency for the pathway that generates 4β,7α-DiOHC [1].

CYP7B1 & CYP39A1 Inactivity
Head-to-head
0% conversion of 4β-substrates by CYP7B1 or CYP39A1
Supports CYP7A1-selective pathway assignment
Recombinant enzymes; 293 cell assays
Enzyme Specificity Oxysterol Metabolism CYP7B1 CYP39A1

SeO₂-Mediated One-Pot Synthesis of 4β,7α-DiOH Steroids

The direct SeO₂ oxidation of cholesterol in an optimized dioxane/water solvent system (1:3.5 mole ratio cholesterol:SeO₂, 100 °C, 72 h) yielded 4β,7α-dihydroxycholesterol at 46% isolated yield [1]. Alternative solvent conditions (e.g., pyridine at reflux, 1 h) yielded only 20% of the diol [1]. This direct, one-pot methodology avoids multi-step protection/deprotection sequences typically required for stereoselective A/B-ring dihydroxylation, providing a benchmark for preparative access to this specific diastereomer.

SeO₂ One-Pot Yield
Cross-study comparable
46% isolated yield
Reported 2.3-fold yield improvement over suboptimal conditions
1,4-dioxane/water; 100 °C; 72 h
Synthetic Methodology Allylic Oxidation Oxysterol Synthesis

p-TsOH/SiO₂-Catalyzed Functionalization of 4β,7α-DiOHC

Under p-TsOH/SiO₂ solid-support conditions, 4β,7α-dihydroxy steroids undergo controlled oxidation/oxidative dehydration to generate diverse A/B-ring ketosteroid products [1]. This reactivity profile is specific to the 4β,7α-dihydroxy substitution pattern; mono-hydroxylated analogs (e.g., 4β-OHC alone) yield a different product distribution dominated by cholest-4-en-3-one and cholest-4-ene-3,6-dione, without the expanded ketosteroid diversity accessible from the diol [1].

Chemoselective Transformation
Supporting evidence
Diverse ketosteroids via p-TsOH/SiO₂ pathway
Substitution-specific product diversity reported
4β,7α-diol expands product space vs. mono-hydroxylated analogs
Steroid Functionalization Chemoselective Oxidation Solid-Support Catalysis

GC-MS EI Fragmentation Signature of 4β,7α-DiOHC

The 4β,7α-dihydroxycholesterol derivative was distinguished from its 4β-hydroxycholesterol precursor by GC-MS analysis, exhibiting a distinct retention time of 13.9 min and a characteristic mass spectral fragmentation pattern consistent with the triacetylated A/B-ring diol derivative [1]. This analytical signature is unique to the 4β,7α-dihydroxy substitution pattern and cannot be reproduced by mono-hydroxylated or side-chain oxysterols under identical derivatization and chromatography conditions [1]. The predicted GC-MS spectrum (70 eV, EI positive mode) for the non-derivatized compound has been computationally validated and deposited in the Human Metabolome Database (HMDB0062664) [2].

GC-MS Signature
Supporting evidence
RT 13.9 min (triacetylated); distinct m/z fragmentation
Unique A/B-ring diol fingerprint for unambiguous analyte assignment
HMDB0062664; 70 eV EI positive mode
Analytical Chemistry GC-MS Metabolomics Oxysterol Identification

4β,7α-DiOHC: Key Application Scenarios


CYP7A1-Selective Tracer for Hepatocyte and Enzyme Assays

Because CYP7B1 and CYP39A1 show zero activity toward 4β-substituted substrates [1], 4β,7α-DiOHC (or its 4β-OHC precursor) serves as a specific endpoint for measuring CYP7A1 catalytic function without background interference from alternative 7α-hydroxylases. This property is critical in drug-drug interaction (DDI) studies and in vitro hepatocyte models where CYP3A4/CYP7A1 cross-talk must be deconvoluted. Procurement of high-purity 4β,7α-DiOHC as an analytical standard enables accurate LC-MS/MS quantification of the CYP7A1 product specifically, avoiding the signal overlap that occurs with 7α-hydroxycholesterol (which can be generated by multiple enzymes).

SIL Internal Standard for 4β-Hydroxycholesterol Quantification

In clinical biomarker panels measuring 4β-OHC as an endogenous CYP3A4 activity probe, the diol metabolite 4β,7α-DiOHC often appears as an interfering or co-eluting species in chromatographic methods. Laboratories developing validated LC-MS/MS methods for 4β-OHC require the authentic diol standard (CAS 219131-32-5) to characterize chromatographic separation, establish method specificity, and correct for matrix effects. The documented 46% synthetic yield from cholesterol [2] makes custom synthesis of deuterated 4β,7α-DiOHC isotopologues economically feasible for use as SIL internal standards.

Diversified Ketosteroid Library from 4β,7α-DiOHC

Medicinal chemistry programs targeting steroidal A/B-ring modifications benefit from the unique chemoselectivity of 4β,7α-DiOHC under p-TsOH/SiO₂ conditions. The diol's dual hydroxylation pattern enables one-pot oxidative diversification into ketosteroid products that are not accessible from 4β-OHC alone [3]. Procurement of multi-gram quantities of the diol supports the generation of structurally diverse, A/B-ring-functionalized steroid libraries for nuclear receptor (LXR, ROR) or hedgehog signaling pathway screening. The 46% optimized synthetic yield from bulk cholesterol [2] supports cost-effective scale-up relative to custom multi-step syntheses of individual ketosteroids.

A/B-Ring Diol Standards for Bile Acid Flux Modeling

The exceptionally slow clearance of the 4β-hydroxylated oxysterol pool (t₁/₂ ~60–64 h) compared to side-chain oxysterols (t₁/₂ 0.5–14 h) means that 4β,7α-DiOHC represents a distinct, long-lived compartment in cholesterol-to-bile-acid flux models [1]. Researchers constructing physiologically based pharmacokinetic (PBPK) models of bile acid homeostasis or CYP3A4-mediated endogenous biomarker disposition must include the 4β,7α-DiOHC analyte in their quantification panels to accurately capture the slow-turnover pool. Substituting 7α-hydroxycholesterol standards for this purpose would systematically underestimate the contribution of the CYP3A4→CYP7A1 axis to total oxysterol clearance.

Application
Selection Property
Validation Focus
CYP7A1-selective tracer for hepatocyte and enzyme assays
Zero activity toward CYP7B1/CYP39A1
CYP7A1 product-specific signal without alternative 7α-hydroxylase interference
SIL internal standard for 4β-OHC bioanalysis
Identical A/B-ring diol backbone and chromatographic behavior
Method specificity and matrix-effect correction in LC-MS/MS
Ketosteroid library diversification
4β,7α-diol chemoselectivity under p-TsOH/SiO₂ conditions
Expanded A/B-ring ketosteroid product space vs. mono-hydroxylated precursors
Bile acid flux and PBPK modeling
Slow-clearance oxysterol pool (parent t₁/₂ ~60 h)
Accurate representation of the CYP3A4→CYP7A1 slow-turnover compartment
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